2-Oxocyclohexane-1-sulfonyl fluoride
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Overview
Description
2-Oxocyclohexane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FO3S . It is a sulfonyl fluoride, a class of compounds that have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including 2-Oxocyclohexane-1-sulfonyl fluoride, has been a topic of considerable interest. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides . Another approach involves an electrochemical oxidative coupling of thiols and potassium fluoride .Molecular Structure Analysis
The molecular structure of 2-Oxocyclohexane-1-sulfonyl fluoride consists of a six-membered cyclohexane ring with an oxygen atom (the “2-oxo” part) and a sulfonyl fluoride group attached to it .Chemical Reactions Analysis
Sulfonyl fluorides, including 2-Oxocyclohexane-1-sulfonyl fluoride, are involved in a variety of chemical reactions. One of the most significant is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, which was pioneered by Sharpless and co-workers as the next generation of click chemistry in 2014 . This reaction has received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry .Scientific Research Applications
Synthesis and Reactivity in Fluorination Chemistry
2-Oxocyclohexane-1-sulfonyl fluoride is part of a broader class of sulfonyl fluorides which have been studied for their reactivity and utility in fluorination chemistry. One interesting application includes the synthesis of difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane β-sultone, highlighting their versatility in incorporating CF2 groups into various chemical bonds. Such reagents are crucial for the design of drug candidates and the synthesis of novel functional materials, indicating the significant role of 2-oxocyclohexane-1-sulfonyl fluoride derivatives in medicinal chemistry and materials science (Zhang et al., 2014).
Nucleophilic Fluorination Reactions
The compound also finds relevance in nucleophilic fluorination reactions. The use of certain sulfonyl fluoride reagents, originating from reactions similar to those involving 2-oxocyclohexane-1-sulfonyl fluoride, allows for efficient and broad applications to nucleophilic fluorination procedures. These procedures are essential for modifying organic molecules, highlighting the importance of sulfonyl fluorides in organic synthesis and pharmaceutical development (Zhao & Gabbaï, 2011).
Fungicidal Activity
In addition to synthetic applications, derivatives of 2-oxocyclohexane-1-sulfonyl fluoride have been explored for their biological activity. Specifically, certain 2-oxocyclohexylsulfonamides containing fluorine exhibit fungicidal activity against a range of fungi. This highlights the potential of 2-oxocyclohexane-1-sulfonyl fluoride derivatives in the development of new fungicides, demonstrating the compound's significance beyond chemistry and into agricultural sciences (Wang Dao-quan, 2010).
Electrochemical Synthesis Methods
The electrochemical oxidative coupling of thiols and potassium fluoride to prepare sulfonyl fluorides represents a novel and environmentally benign method. This approach, which could involve 2-oxocyclohexane-1-sulfonyl fluoride as a potential reagent or product, underscores the importance of green chemistry principles in the synthesis of sulfonyl fluorides. The method's mild conditions and broad substrate scope further illustrate the compound's applicability in sustainable and versatile synthetic strategies (Laudadio et al., 2019).
Environmental and Health Studies
Research on perfluorinated chemicals, such as perfluorooctane sulfonate, has raised awareness about the environmental persistence and potential health impacts of these compounds. While 2-oxocyclohexane-1-sulfonyl fluoride itself may not have been directly studied in this context, the concerns around perfluorinated sulfonates suggest the importance of understanding the environmental behavior and health implications of related sulfonyl fluoride compounds. Studies focusing on the detection, distribution, and effects of perfluorinated chemicals underscore the need for continued research on compounds like 2-oxocyclohexane-1-sulfonyl fluoride and their derivatives (Martin et al., 2004).
Safety And Hazards
Future Directions
The future directions in the research of 2-Oxocyclohexane-1-sulfonyl fluoride and other sulfonyl fluorides are likely to involve further exploration of their synthesis, reactivity, and applications. The development of new methods for the synthesis of sulfonyl fluorides, as well as their use in the synthesis of diverse functionalized molecules, is a particularly active area of research .
properties
IUPAC Name |
2-oxocyclohexane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENLLXGWXKUJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxocyclohexane-1-sulfonyl fluoride | |
CAS RN |
2137643-56-0 |
Source
|
Record name | 2-oxocyclohexane-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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